molecular formula C21H31BrO3 B585340 17beta-Acetoxy-2alpha-bromo-5alpha-androstanone CAS No. 6173-35-9

17beta-Acetoxy-2alpha-bromo-5alpha-androstanone

Cat. No.: B585340
CAS No.: 6173-35-9
M. Wt: 411.4 g/mol
InChI Key: KIYCCKUSMYHYMN-LKIOEXHTSA-N
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Preparation Methods

The synthesis of 17beta-Acetoxy-2alpha-bromo-5alpha-androstanone involves several steps, typically starting from a suitable steroidal precursor. The bromination at the 2alpha position and acetylation at the 17beta position are key steps in the synthesis. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and acetylating agents like acetic anhydride in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

17beta-Acetoxy-2alpha-bromo-5alpha-androstanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

17beta-Acetoxy-2alpha-bromo-5alpha-androstanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 17beta-Acetoxy-2alpha-bromo-5alpha-androstanone involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction can affect various cellular pathways, including those involved in cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

17beta-Acetoxy-2alpha-bromo-5alpha-androstanone can be compared with other similar steroidal compounds, such as:

    17beta-Hydroxy-2alpha-bromo-5alpha-androstanone: Similar structure but lacks the acetoxy group at the 17beta position.

    17beta-Acetoxy-2alpha-chloro-5alpha-androstanone: Similar structure but has a chlorine atom instead of a bromine atom at the 2alpha position.

    17beta-Acetoxy-2alpha-iodo-5alpha-androstanone: Similar structure but has an iodine atom instead of a bromine atom at the 2alpha position.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets .

Properties

CAS No.

6173-35-9

Molecular Formula

C21H31BrO3

Molecular Weight

411.4 g/mol

IUPAC Name

[(2R,5S,8R,9S,10S,13S,14S,17S)-2-bromo-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C21H31BrO3/c1-12(23)25-19-7-6-15-14-5-4-13-10-18(24)17(22)11-21(13,3)16(14)8-9-20(15,19)2/h13-17,19H,4-11H2,1-3H3/t13-,14-,15-,16-,17+,19-,20-,21-/m0/s1

InChI Key

KIYCCKUSMYHYMN-LKIOEXHTSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)Br)C)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)Br)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)Br)C)C

Synonyms

17β-Acetoxy-2α-bromo-5α-androstan-3-one;  2α-Bromo-17β-hydroxy-5α-androstan-3-one Acetate

Origin of Product

United States

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